(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
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Overview
Description
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid, also known by its chemical name as a compound with the molecular formula C59H47Cl2N7O18 and a molecular weight of 1212.9 g/mol, is a significant compound in the field of glycoscience. It is a type of aglycon, which is a non-sugar compound that remains after the glycosyl group is removed from a glycoside. Aglycons are crucial in various biological activities and have diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid involves complex chemical reactions. One common method includes the use of glycosyl donors and acceptors in glycosylation reactions. For instance, trichloroacetyloxazolines can serve as reactive glycosyl donors in the synthesis of oligosaccharides . The reaction conditions typically involve the use of promoters, solvents, and acceptors to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methodologies such as “glycorandomization,” which enables the preparation of glycoside libraries and the development of optimized glycoside antibiotics . This method is advantageous as it allows for the production of novel glycoside compounds with improved pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, glycosylation reactions can produce glycosides with different glycosyl moieties, which can significantly alter the biological activity of the compound .
Scientific Research Applications
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of glycosides and other complex molecules.
Biology: It plays a role in studying the biological activity of glycosides and their aglycons.
Medicine: It is involved in the development of glycodrugs, which are drugs that contain glycosidic residues to improve pharmacokinetic properties.
Industry: It is used in the production of glycoside antibiotics and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, glycosylation of aglycons can enhance their water solubility and influence their pharmacokinetic properties, such as circulation and elimination in the body . This modification can also affect the compound’s ability to enter cells and interact with cellular components.
Comparison with Similar Compounds
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid can be compared with other similar compounds, such as:
Vancomycin Aglycon: Used in the synthesis of glycopeptide antibiotics.
Flavonoid Aglycons: Used in the synthesis of flavonoid glycosides, which have diverse bioactivities.
Silybin Aglycon: Known for its hepatoprotective activity.
These compounds share similarities in their glycosylation processes and biological activities but differ in their specific applications and effects.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in the development of new drugs and other pharmaceutical compounds.
Properties
CAS No. |
114894-40-5 |
---|---|
Molecular Formula |
C59H47Cl2N7O18 |
Molecular Weight |
1212.9 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C59H47Cl2N7O18/c1-62-45-24-5-10-36(71)40(15-24)85-29-20-32(44(61)38(73)21-29)48-57(80)65-47-26-16-41(84-28-7-2-22(3-8-28)12-34(53(76)66-48)63-54(45)77)52(75)42(17-26)86-39-11-6-25(14-33(39)60)51(74)50-58(81)67-49(59(82)83)31-18-27(69)19-37(72)43(31)30-13-23(4-9-35(30)70)46(55(78)68-50)64-56(47)79/h2-11,13-21,34,45-51,62,69-75H,12H2,1H3,(H,63,77)(H,64,79)(H,65,80)(H,66,76)(H,67,81)(H,68,78)(H,82,83)/t34-,45+,46-,47-,48+,49+,50+,51-/m1/s1 |
InChI Key |
NJSQQTVUEOPLNL-IQLTVJBGSA-N |
SMILES |
CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=CC=C(CC(C(=O)N4)NC1=O)C=C2 |
Isomeric SMILES |
CN[C@@H]1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)[C@H]4C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=CC=C(C[C@H](C(=O)N4)NC1=O)C=C2 |
Canonical SMILES |
CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=CC=C(CC(C(=O)N4)NC1=O)C=C2 |
Synonyms |
A 40926 aglycone A40926 aglycone demannosyl-A40926 |
Origin of Product |
United States |
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